Defined (Z)‑Configuration vs. (E)‑Isomer or Mixed Isomers: Solid‑State and Solution‑Phase Implications
The compound is unequivocally characterised as the (Z)-isomer as confirmed by the IUPAC name N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine and the SMILES specification C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 [1]. By contrast, the (E)-isomer (CAS 91391-94-5) and mixed isomer preparations are sold under less precise nomenclature (e.g., 'tetrahydro-1H-carbazol-1-one oxime') that does not guarantee isomeric homogeneity. The (Z)-geometry places the hydroxyl group syn to the indole NH, which can stabilise the molecule through an intramolecular hydrogen bond and influence the topology of the reactive C=N centre in subsequent transformations. This stereochemical definition is critical for Beckmann rearrangement reactions where isomeric purity dictates the regiochemical outcome.
| Evidence Dimension | Stereochemical assignment (geometric isomerism) |
|---|---|
| Target Compound Data | Solely the (Z)-isomer (CAS 23240-49-5) |
| Comparator Or Baseline | Alternative CAS 91391-94-5 corresponds to unspecified or (E)-isomer |
| Quantified Difference | Identified as distinct CAS numbers; the (Z)-isomer offers predictable intramolecular H-bonding geometry |
| Conditions | IUPAC naming convention and SMILES assignment in PubChem |
Why This Matters
Isomeric purity directly affects synthetic reproducibility; procurement of the (Z)-specific CAS ensures consistent reactivity in stereosensitive transformations such as the Beckmann rearrangement.
- [1] PubChem. N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine. Compound Summary, CID 841040. 2005. View Source
